molecular formula C8H5KO4 B7799180 potassium;2-carboxybenzoate

potassium;2-carboxybenzoate

Cat. No.: B7799180
M. Wt: 204.22 g/mol
InChI Key: IWZKICVEHNUQTL-UHFFFAOYSA-M
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Description

Contextualization within Phthalate (B1215562) Chemistry

Potassium 2-carboxybenzoate (B1232057), also widely known as potassium hydrogen phthalate (KHP), is the monopotassium salt of phthalic acid, a benzenedicarboxylic acid. srlchem.com In the broader context of phthalate chemistry, it represents a key intermediate and a fundamental building block. Phthalic acid itself has three isomers (ortho-, meta-, and para-), with potassium 2-carboxybenzoate being derived from the ortho-isomer. Its structure, comprising a benzene (B151609) ring with adjacent carboxylic acid and carboxylate groups, imparts a unique combination of acidic and salt-like properties. This dual functionality is central to its utility in academic research, particularly as a primary standard for acid-base titrations and for the calibration of pH meters due to its high purity, stability in air, and non-hygroscopic nature. srlchem.comresearchgate.net

The presence of both a carboxylic acid group and a carboxylate anion makes the hydrogen phthalate ion an interesting ligand in coordination chemistry. The carboxylate group can coordinate to metal ions, while the carboxylic acid group can participate in hydrogen bonding or be deprotonated to offer a second coordination site. This versatility allows for the construction of diverse and complex supramolecular architectures.

Nomenclature and Designations in Scientific Literature

In scientific literature, potassium 2-carboxybenzoate is referred to by a variety of names, which can sometimes lead to confusion. The most systematic name, according to IUPAC nomenclature, is potassium 2-carboxybenzoate. acs.org However, it is more commonly known in laboratory and academic settings as potassium hydrogen phthalate, often abbreviated as KHP. srlchem.com

Other designations found in scientific publications and chemical databases include:

Potassium biphthalate acs.org

Phthalic acid monopotassium salt acs.org

1,2-Benzenedicarboxylic acid, monopotassium salt acs.org

The prevalence of these different names underscores the importance of being familiar with the various synonyms to effectively search and comprehend the existing body of research on this compound. The CAS Registry Number for potassium 2-carboxybenzoate is 877-24-7, which serves as a unique and unambiguous identifier across different naming conventions and databases. acs.org

Properties

IUPAC Name

potassium;2-carboxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZKICVEHNUQTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Advancements for Potassium 2 Carboxybenzoate

Established Laboratory and Industrial Synthesis Protocols

The synthesis of potassium 2-carboxybenzoate (B1232057), commonly known as potassium hydrogen phthalate (B1215562) (KHP), is well-established, relying on fundamental acid-base chemistry. Both laboratory and industrial-scale productions typically start from phthalic anhydride (B1165640) or phthalic acid.

Aqueous Solution Preparation and Crystallization Techniques

The most common method for preparing potassium 2-carboxybenzoate involves the neutralization of phthalic acid with a stoichiometric amount of potassium hydroxide (B78521) (KOH) in an aqueous solution. Alternatively, phthalic anhydride is used as the precursor, which first hydrolyzes in water to form phthalic acid before reacting with KOH. This reaction is exothermic and requires careful temperature control.

The key steps in the aqueous preparation are:

Precursor Preparation : Phthalic acid is dissolved in deionized water, and KOH is gradually added to achieve the formation of the monopotassium salt. In some industrial methods, solid KOH is added directly to a mixture of phthalic anhydride and water, which can accelerate the reaction due to the exothermic nature of the dissolution.

Crystallization : Once the reaction is complete, the product is isolated through crystallization. This is typically achieved by controlled cooling of the saturated solution to 20–25°C, which induces the precipitation of potassium 2-carboxybenzoate crystals. Slow evaporation of the solvent is another technique used to yield crystals.

Purification : For high-purity applications, such as its use as a primary standard in titrations, recrystallization is a critical step. The crude product is dissolved in a minimal amount of hot deionized water (around 80–85°C) and then allowed to cool slowly. Ethanol-water mixtures can also be used to enhance the purity of the final product. The resulting high-purity crystals are then separated by filtration.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of potassium 2-carboxybenzoate is crucial for maximizing yield and ensuring high purity. Several factors are critical in this process.

Temperature Control: Maintaining the reaction temperature between 90–100°C ensures the complete conversion of phthalic anhydride. Temperatures exceeding 110°C pose a risk of thermal decomposition, while temperatures below 85°C can significantly slow down the reaction and prolong crystallization time.

Stoichiometry and pH Control: A precise 1:1 molar ratio of phthalic anhydride to KOH is essential for complete neutralization and to prevent the formation of dipotassium (B57713) phthalate or the presence of unreacted starting materials. Careful control of pH is a key parameter in the synthesis.

Impurity Management: Technical-grade starting materials may contain impurities such as sulfates. These can be removed by treating the solution with hydrated baryta (barium hydroxide), which precipitates the sulfate (B86663) ions as barium sulfate. A significant challenge is contamination from atmospheric carbon dioxide, which can react with KOH to form potassium carbonate, altering the stoichiometry. This can be mitigated by using CO₂-free water or by blanketing the reaction vessel with an inert gas like nitrogen.

Drying: After crystallization and filtration, the product must be thoroughly dried to remove residual moisture, which is critical for its use as an analytical standard. Standard protocols involve oven drying at 110-120°C for several hours.

Modern advancements in industrial protocols have led to significant improvements in efficiency.

Table 1: Comparison of Traditional vs. Modern Synthesis Methods for Potassium 2-Carboxybenzoate

Parameter Traditional Method Modern Method
Reaction Time 8–10 hours 4–5 hours
Energy Consumption High (sustained heating) Low (self-heating utilized)
Purity 99.5–99.8% >99.9%
Yield High Near-theoretical (100% ± 0.02%)

Data sourced from Benchchem.

Green Chemistry Approaches in Potassium 2-Carboxybenzoate Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of potassium 2-carboxybenzoate.

Environmentally Benign Methodologies and Reaction Media

The use of water as the reaction solvent in the established synthesis protocols is inherently a green aspect, as water is a non-toxic, non-flammable, and environmentally safe medium. researchgate.netresearchgate.netresearchgate.net Research into green synthesis often focuses on improving energy efficiency and utilizing catalysts that are benign and can be recycled. researchgate.net Potassium 2-carboxybenzoate itself is considered an environmentally friendly compound and has been used as a mild, efficient, and reusable organocatalyst for various organic reactions, such as the synthesis of pyran-annulated heterocycles and isoxazol-5(4H)-ones. researchgate.netresearchgate.net

Catalyst Reuse and Efficiency in Sustainable Synthesis

While the conventional synthesis does not require a catalyst, recent research has explored catalytic methods to improve the process's green credentials. Studies have investigated the use of heterogeneous catalysts like zeolites to increase reaction rates at lower temperatures (50–60°C), which could lead to a 10–15% reduction in energy consumption.

Furthermore, the application of potassium 2-carboxybenzoate as a recyclable catalyst in other synthetic transformations highlights its role in sustainable chemistry. researchgate.net For instance, in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, KHP can be used in catalytic amounts (10 mol%) in water at room temperature. researchgate.net The catalyst can often be recovered and reused without significant loss of activity, which is a key principle of green chemistry. researchgate.net The use of potassium hydrogen sulfate (KHSO₄), another inexpensive and reusable solid acid catalyst, for various organic transformations also points to a broader trend of using such salts in green synthesis. psu.edu

Derivatization and Analog Synthesis from Potassium 2-Carboxybenzoate Precursors

While direct derivatization of the potassium 2-carboxybenzoate molecule is not extensively documented, its role as a precursor and a key structural motif enables the synthesis of a wide range of chemical analogs and derivatives. The phthalate backbone is a common scaffold in medicinal chemistry and materials science.

Potassium 2-carboxybenzoate serves as an important starting material or catalyst for building more complex molecules. For example, it is used as a catalyst in multi-component reactions to synthesize various heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net These reactions take advantage of the compound's ability to act as a mild Brønsted acid to facilitate transformations, leading to the creation of diverse molecular architectures such as 4H-chromenes and Knoevenagel condensation products. researchgate.net

The synthesis of analogs often involves modifying the precursors to phthalic acid. For instance, the electrocarboxylation of halobenzonitriles represents an environmentally friendly route to phthalate derivatives. lookchem.com Similarly, the synthesis of analogs like terephthalic acid monoethyl ester (an isomer of ethyl hydrogen phthalate) demonstrates how the carboxybenzoate structure can be accessed and modified. lookchem.com Other synthetic strategies involve the multi-step synthesis of analogs from precursors like methyl 2-bromomethylbenzoate, where the core benzene (B151609) ring with a carboxylate group is further functionalized. These examples underscore the utility of the phthalate structure, accessible from precursors of potassium 2-carboxybenzoate, in generating a library of chemical compounds.

Advanced Structural Characterization and Crystallographic Investigations of Potassium 2 Carboxybenzoate and Its Complexes

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. This technique has been instrumental in determining the detailed crystal structure of potassium 2-carboxybenzoate (B1232057).

Early and recent single crystal X-ray diffraction studies have consistently determined that potassium 2-carboxybenzoate (KHP) crystallizes in the orthorhombic system. jetir.orgscirp.orgirphouse.com The specific space group has been identified as Pca2₁, a non-centrosymmetric space group, which is a prerequisite for its observed nonlinear optical properties. jetir.orgscirp.orgcore.ac.uk A study also noted that the sodium analogue, sodium hydrogen phthalate (B1215562), crystallizes in a different orthorhombic space group, B2ab, as a hemihydrate, unlike the anhydrous form of KHP. core.ac.uk In some instances, complexes of KHP, such as potassium hydrogenphthalate monohydrate, have been found to crystallize in a monoclinic system with the space group P2(1)/c. researchgate.net

The lattice parameters and unit cell dimensions of potassium 2-carboxybenzoate have been precisely determined through single crystal X-ray diffraction. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice. The values obtained from various studies are in excellent agreement with one another. core.ac.uk

Crystallographic Data for Potassium 2-Carboxybenzoate (KHP)
ParameterValue (Srinivasan et al., 2020) core.ac.ukValue (Praveen et al., 2015) irphouse.comValue (Gonsalves et al., 2017) iosrjournals.org
Crystal SystemOrthorhombicOrthorhombicOrthorhombic
Space GroupPca2₁Pca2₁Pca2₁
a (Å)9.6089(5)9.6389.605
b (Å)13.3044(7)13.35313.331
c (Å)6.4735(3)6.4946.473
α (°)909090
β (°)909090
γ (°)909090
Volume (ų)827.58(7)835.753828.3
Z4--

Supramolecular Assembly and Hydrogen Bonding Networks

The structure of potassium 2-carboxybenzoate is stabilized by a combination of ionic interactions and hydrogen bonds. The hydrogen phthalate anions are organized into layers, creating a two-dimensional coordination polymer. niscpr.res.in These layers are further stabilized by π∙∙∙π stacking interactions between the aromatic rings of the phthalate moieties. niscpr.res.inresearchgate.net This layered arrangement results in the formation of parallel chains of face-sharing polyhedra extending along the c-axis, which are then interlinked. core.ac.ukresearchgate.net In related structures, such as with organic cations, hydrogen bonding between the cations and the 2-carboxybenzoate anions is a primary driver for the crystal assembly.

In the solid state, the potassium cation (K⁺) is central to the crystal structure. It exhibits a coordination number of seven, meaning it is bonded to seven oxygen atoms from four different hydrogen phthalate anions. core.ac.ukniscpr.res.in This coordination results in a distorted monocapped trigonal prismatic geometry, denoted as a {KO₇} polyhedron. core.ac.ukniscpr.res.in The K-O bond distances have been reported to vary between 2.6353(16) and 3.1396(19) Å. niscpr.res.in The hydrogen phthalate ligand acts in a µ₄-heptadentate binding mode, effectively bridging multiple potassium ions to form a two-dimensional coordination polymer. niscpr.res.inresearchgate.net It is noteworthy that the oxygen atom of the carboxylic acid group (–COOH) is not involved in coordinating with the potassium ion. niscpr.res.in In the hydrated form, potassium hydrogenphthalate monohydrate, the potassium ion is also seven-coordinated, but in this case, it bonds to six oxygen atoms from the phthalate anions and one from a water molecule. researchgate.net

Powder X-Ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze crystalline materials in powdered form. libretexts.org It is particularly useful for phase identification, assessing sample purity, and determining lattice parameters. scirp.orglibretexts.org For potassium 2-carboxybenzoate, PXRD studies have consistently confirmed the orthorhombic crystal system and the Pca2₁ space group, aligning with the more detailed results from single crystal analysis. scirp.orgijert.org The technique is also sensitive to changes in the crystal lattice due to the incorporation of dopants. For instance, when KHP is doped with sodium chloride, minor shifts in peak positions and changes in relative intensities are observed, indicating lattice strain, although the fundamental crystalline structure remains the same. scirp.org Similarly, doping with L-histidine also leads to slight changes in lattice parameters and cell volume. ijert.org PXRD is also employed to confirm the crystalline nature of newly synthesized materials, such as chelate crystals of KHP with acetamide. ijrpns.com

Microstructural Elucidation via Electron Microscopy Techniques

The microstructural characteristics of potassium 2-carboxybenzoate (commonly known as potassium hydrogen phthalate or KHP) have been investigated primarily through Scanning Electron Microscopy (SEM). These studies provide valuable insights into the surface morphology and the influence of various dopants on the crystal's topography. However, a comprehensive elucidation of its internal microstructure, which would typically involve Transmission Electron Microscopy (TEM) and electron diffraction, is not extensively available in the current body of scientific literature.

The crystallite size of pure potassium 2-carboxybenzoate has been determined in a few studies, providing quantitative data on its microcrystalline nature. These findings are summarized in the table below.

Table 1: Crystallite Size of Pure Potassium 2-Carboxybenzoate
Crystallite Size (nm)Reference
23.54 ijsrset.com
37 akjournals.com

The majority of SEM studies on potassium 2-carboxybenzoate have focused on the effects of incorporating various dopants into the crystal lattice. These investigations reveal significant alterations in the surface morphology, which can be tailored by the choice and concentration of the dopant. The table below summarizes the observed morphological changes with different dopants.

Table 2: Influence of Dopants on the Surface Morphology of Potassium 2-Carboxybenzoate Crystals as Observed by SEM
DopantObserved Morphological ChangesReference
Sodium (Na)Surface morphology changes with increasing dopant concentration. researchgate.net
AnthraceneImproves crystalline perfection, leading to a perfect layered structure compared to the cracked surface of pure KHP. The size of the particles is also reduced. akjournals.com
Cesium (Cs)Changes in the surface morphology are evident upon doping. ijsrset.com
Osmium (Os(VIII))The presence of defect centers and crystal voids is observed on the surface. icevirtuallibrary.com
Zinc (Zn(II))Varied external morphologies are observed. jetir.org

While SEM provides crucial information about the surface of potassium 2-carboxybenzoate, a more in-depth microstructural analysis would necessitate the use of TEM. TEM would allow for the direct imaging of the internal structure, including the visualization of dislocations, stacking faults, and other crystalline defects. Furthermore, selected area electron diffraction (SAED), a TEM-based technique, could provide precise crystallographic information from nano-sized regions of the crystal. To date, such detailed investigations on pure potassium 2-carboxybenzoate using TEM and electron diffraction have not been reported in the reviewed literature.

Spectroscopic Probing and Advanced Analytical Methodologies for Potassium 2 Carboxybenzoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing a detailed fingerprint of the functional groups present. For potassium 2-carboxybenzoate (B1232057), both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are invaluable tools.

FTIR spectroscopy of potassium 2-carboxybenzoate reveals a complex spectrum with characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is marked by vibrations of the carboxylate and carboxylic acid moieties, as well as the aromatic ring.

A notable feature in the FTIR spectrum is the broad O-H stretching band of the carboxylic acid group, which is influenced by hydrogen bonding. The deprotonated carboxylate group gives rise to strong asymmetric and symmetric stretching vibrations. The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations.

Table 1: Characteristic FTIR Absorption Bands for Potassium 2-Carboxybenzoate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3441 O-H stretch Carboxylic acid
~1677 C=O stretch Carboxylic acid
~1600 Asymmetric COO⁻ stretch Carboxylate
~1384 Symmetric COO⁻ stretch Carboxylate

Note: Peak positions can vary slightly due to sample preparation and environmental conditions.

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful surface-sensitive technique that complements traditional transmission FTIR. It requires minimal to no sample preparation, placing the solid sample in direct contact with a high-refractive-index crystal, such as diamond or germanium. An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption of this energy provides the infrared spectrum.

For potassium 2-carboxybenzoate, the ATR-IR spectrum is broadly comparable to the transmission FTIR spectrum, displaying the same characteristic absorption bands corresponding to the carboxylic acid, carboxylate, and aromatic ring vibrations. However, the relative intensities of the peaks may differ slightly due to the different sampling depths and the nature of the evanescent wave interaction. This technique is particularly advantageous for rapid and non-destructive analysis of the solid compound.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule, providing insights into its optical properties and conjugated systems.

The UV-Vis spectrum of potassium 2-carboxybenzoate in solution is characterized by strong absorption in the ultraviolet region, typically between 200 and 300 nm. This absorption is attributed to π → π* electronic transitions within the conjugated π-system of the benzene (B151609) ring and the carbonyl groups. The presence of the carboxyl and carboxylate groups attached to the aromatic ring influences the energy of these transitions. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, a principle that is the basis for quantitative analysis using the Beer-Lambert law.

Table 2: Expected UV-Vis Absorption Data for Potassium 2-Carboxybenzoate

Wavelength Range (λ) Electronic Transition Chromophore

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. For potassium 2-carboxybenzoate, ¹H NMR provides precise information about the chemical environment of the hydrogen atoms on the aromatic ring.

When dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), the acidic proton of the carboxylic acid group exchanges with deuterium and is therefore not observed in the ¹H NMR spectrum. The spectrum is dominated by signals from the four protons on the benzene ring. Due to the substitution pattern, these protons are chemically non-equivalent and give rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.3 ppm. The integration of these signals corresponds to the four aromatic protons.

Table 3: ¹H NMR Data for Potassium 2-Carboxybenzoate in D₂O

Chemical Shift (δ, ppm) Multiplicity Assignment

Mass Spectrometry for Molecular Compositional Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the analysis of potassium 2-carboxybenzoate, the technique would typically be performed on the hydrogen phthalate (B1215562) anion.

Fragmentation of this anion would likely proceed through the loss of stable neutral molecules such as carbon dioxide (CO₂) or water (H₂O).

Table 4: Predicted Mass Spectrometry Data for the Hydrogen Phthalate Anion

m/z (predicted) Ion
165 [C₈H₅O₄]⁻ (Parent Ion)
121 [C₇H₅O₂]⁻ (Loss of CO₂)

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials as a function of temperature. These methods measure changes in a substance's physical properties, such as mass, energy, and dimension, as it is subjected to a controlled temperature program. For potassium 2-carboxybenzoate, also known as potassium hydrogen phthalate (KHP), techniques like Thermogravimetric and Differential Thermal Analysis (TG-DTA) provide critical insights into its thermal stability, decomposition pathway, and the nature of its phase transitions. KHP is recognized as a thermal standard in thermogravimetric analysis. wikipedia.org

Thermogravimetric and Differential Thermal Analysis (TG-DTA) in Material Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (TG-DTA) to provide a comprehensive thermal profile of a material. TGA measures the change in mass of a sample as a function of temperature or time, revealing information about decomposition, oxidation, or dehydration. DTA measures the temperature difference between a sample and an inert reference material, identifying exothermic and endothermic events such as phase transitions, melting, and crystallization.

In the study of potassium 2-carboxybenzoate, TG-DTA analyses reveal a multi-stage decomposition process. The thermal decomposition of the monohydrate form of the compound shows three distinct endothermic processes when heated at a linear rate. researchgate.net The material is thermally stable up to approximately 224°C. researchgate.net

The decomposition process can be summarized in distinct stages, as detailed by thermogravimetric (TG) and derivative thermogravimetry (DTG) curves.

Key Findings from TG-DTA Studies:

Initial Decomposition: The initial major decomposition event is an intense endothermic process. researchgate.net

Intermediate Formation: Further heating leads to the formation of an intermediate potassium carboxylate salt (RCOOK) at approximately 330°C. researchgate.net

Final Residue: The final decomposition product, potassium carbonate (K₂CO₃), is formed at around 467°C. researchgate.net This final stage corresponds to a significant mass loss. The total mass loss observed in the TG-DTG curves is approximately 39.9%. researchgate.net

The thermal events observed for potassium 2-carboxybenzoate are detailed in the table below.

Table 1: Thermal Decomposition Events of Potassium 2-Carboxybenzoate

Temperature (°C) Event Type Product Formed
~330 Endothermic Process Potassium Carboxylate (RCOOK)

The analysis of the TG-DTA curves provides a clear picture of the thermal degradation pathway of potassium 2-carboxybenzoate. The distinct stages of mass loss correspond to the sequential breakdown of the molecule, culminating in the formation of a stable inorganic salt.

Table 2: Summary of Mass Loss in Thermogravimetric Analysis of Potassium 2-Carboxybenzoate

Stage Temperature Range Total Mass Loss (%)

Reaction Mechanisms and Catalytic Roles of Potassium 2 Carboxybenzoate in Organic Transformations

Catalytic Activity in Organic Synthesis Reactions

A thorough review of chemical literature indicates that potassium 2-carboxybenzoate (B1232057) is not commonly employed as a catalyst for a wide range of mainstream organic synthesis reactions. Its properties are more aligned with those of a stable acidic salt rather than a reactive species that can facilitate catalytic cycles for complex bond formations.

Alkylation, Arylation, and Acylation Reactions

There is no significant evidence in scientific literature to suggest that potassium 2-carboxybenzoate functions as a catalyst for alkylation, arylation, or acylation reactions. These transformations typically require specific types of catalysts, such as Lewis acids, transition metal complexes, or strong bases, to activate the substrates and facilitate the reaction. The chemical nature of potassium 2-carboxybenzoate does not lend itself to these catalytic roles. While other potassium salts, such as potassium carbonate, are sometimes used as bases in acylation reactions, this is a stoichiometric role rather than a catalytic one, and it is a function not typically attributed to the weakly acidic KHP.

Condensation Reactions (Aldol, Michael, Knoevenagel)

Condensation reactions like the Aldol, Michael, and Knoevenagel reactions are fundamental in carbon-carbon bond formation and typically proceed under basic or acidic catalysis. The Knoevenagel condensation, for instance, is often catalyzed by weak bases such as amines. Despite the existence of a carboxylate group, which can exhibit basicity, potassium 2-carboxybenzoate is not documented as an effective catalyst for these transformations. Its acidity (pKa of 5.4) is generally insufficient to act as an acid catalyst, and its basicity is too weak to effectively promote the deprotonation steps required for these condensation reactions under standard conditions.

Wittig Reactions and Epoxy Opening

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The formation of the ylide itself requires a strong base to deprotonate a phosphonium (B103445) salt. While potassium-containing bases like potassium t-butoxide or potassium hexamethyldisilazide are used for this purpose, the mildly acidic salt potassium 2-carboxybenzoate is unsuitable for this role. Furthermore, there is no literature to support its use as a catalyst to facilitate the reaction between the ylide and the carbonyl compound. Recent advancements in catalytic Wittig reactions have explored complex chiral potassium-isothiourea-boronate catalysts, which bear no structural resemblance to potassium 2-carboxybenzoate. nih.govorganic-chemistry.org

Similarly, the ring-opening of epoxides is a versatile transformation catalyzed by both acids and bases. Research into efficient and sustainable catalysts for these reactions has explored systems like iron(III) benzoate (B1203000) complexes with guanidinium (B1211019) carbonate, but does not mention the use of potassium 2-carboxybenzoate as a catalytic species. nih.govresearchgate.net

Role as an Acid Scavenger in Metal-Catalyzed Processes

In many metal-catalyzed reactions, particularly those that generate acidic byproducts (e.g., HCl, HBr), a base is often added to neutralize the acid and prevent catalyst deactivation or unwanted side reactions. These bases are referred to as acid scavengers. Typically, non-nucleophilic bases such as tertiary amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate) are used. There is no substantial evidence in the reviewed scientific literature to indicate that potassium 2-carboxybenzoate is used for this purpose. Its weak basicity and potential to act as a ligand could interfere with the catalytic cycle in unforeseen ways, making other more conventional bases a preferable choice.

Fundamental Acid-Base Chemistry and Buffering Capabilities

The most well-characterized and significant role of potassium 2-carboxybenzoate is in the realm of acid-base chemistry, where its properties as a reliable and stable acidic salt are paramount.

Application as a Primary Standard in Acid-Base Titrimetry

Potassium 2-carboxybenzoate is a premier primary standard in analytical chemistry, particularly for acid-base titrations. wikipedia.orgyoutube.com A primary standard is a substance that is so pure that the number of moles can be calculated accurately from its mass. KHP meets all the essential criteria for a primary standard. riccachemical.com It is a solid that is stable to air, not hygroscopic, and has a high molar mass, which minimizes weighing errors. wikipedia.orglamission.edu

These properties make it the ideal substance for the standardization of alkaline solutions, such as sodium hydroxide (B78521) (NaOH). libretexts.orgallegheny.edu Because NaOH is hygroscopic, its solutions cannot be prepared to an exact concentration by simply weighing the solid. Instead, an approximate solution is prepared and then titrated against a precisely weighed sample of KHP to determine its exact concentration. lamission.edulibretexts.org

Beyond titrimetry, KHP is also instrumental in the calibration of pH meters. wikipedia.orgyoutube.com A 0.05 molal solution of KHP provides a very stable and well-defined pH, which is used as a standard reference point. wikipedia.orgnist.gov The National Institute of Standards and Technology (NIST) provides KHP as a Standard Reference Material (SRM) with certified pH values at various temperatures, underscoring its importance in establishing a reliable pH scale. nist.govnist.govsigmaaldrich.comkrackeler.com For example, a 0.05 M solution has a pH of approximately 4.01 at 25°C. merckmillipore.com

The compound's utility also extends to being a standard for total organic carbon (TOC) testing, where it serves as a readily oxidizable source of organic carbon. wikipedia.org

PropertyValue/DescriptionCitation(s)
IUPAC Name potassium;2-carboxybenzoate wikipedia.org
Common Name Potassium Hydrogen Phthalate (B1215562) (KHP) wikipedia.org
Chemical Formula C₈H₅KO₄ chemiis.com
Molar Mass 204.22 g/mol chemiis.comnih.gov
Appearance White, colorless crystalline solid wikipedia.orgchemiis.com
Hygroscopicity Non-hygroscopic wikipedia.orglamission.edu
Stability Stable in air wikipedia.orgsciencemadness.org
Primary Application Primary standard for acid-base titrimetry and pH calibration riccachemical.comchemiis.compurdue.edu
NIST SRM Purity e.g., SRM 84L is certified at 99.9934% ± 0.0076% nist.govpurdue.edu
pKa 5.4 wikipedia.orgpurdue.edu
Buffering Range approx. 4.4 to 6.4 wikipedia.org
pH of 0.05 m solution (25°C) ~4.01 nist.govmerckmillipore.com

This table is interactive. Click on the headers to sort the data.

In solution, KHP acts as a weak acid, dissociating to give the hydrogen phthalate anion, which then establishes an equilibrium with water. wikipedia.org It can be used to prepare buffer solutions in combination with a strong acid or a strong base. wikipedia.org The pKa of the hydrogen phthalate ion is 5.4, which gives it an effective buffering range of approximately pH 4.4 to 6.4. wikipedia.org However, a solution containing only KHP is not itself a buffer, as it requires the presence of its conjugate base (the phthalate dianion) or conjugate acid (phthalic acid) in significant concentrations to resist pH changes effectively. quora.com

pH Buffer System Performance and Stability

Potassium 2-carboxybenzoate, widely known as potassium hydrogen phthalate (KHP), is a primary standard reference material for pH measurements due to its exceptional performance and stability as a pH buffer system. nih.govwikipedia.orgnist.gov Its reliability stems from its high purity, stability in air, and low sensitivity to temperature fluctuations. nih.govwikipedia.org

Solutions of potassium hydrogen phthalate are recognized for their stability, making them suitable for the calibration of pH meters and the preparation of standard acidic buffer solutions. wikipedia.orgapexchemicals.co.th A 0.05 molal solution of KHP is one of the most frequently used primary standard reference solutions for pH. nih.gov

The buffering capacity of potassium 2-carboxybenzoate is attributed to the presence of the hydrogen phthalate ion, which can act as a weak acid. wikipedia.org The second dissociation constant (pKa2) of phthalic acid is approximately 5.4, which theoretically provides a buffering range of pH 4.4 to 6.4. wikipedia.org However, the influence of the first dissociation constant (pKa1) extends this buffering capacity to values below pH 4.0, establishing KHP as an excellent reference standard for this acidic range. wikipedia.org Buffers at various pH values can be prepared by combining a solution of potassium hydrogen phthalate with hydrochloric acid or sodium hydroxide. pharmaguideline.com

A key performance indicator of a pH buffer is its response to temperature changes. The pH of potassium hydrogen phthalate solutions is not significantly affected by temperature variations, which is a crucial characteristic for a reliable pH standard. nih.govnist.gov The standard pH values for a 0.05 molal solution of potassium hydrogen phthalate have been precisely determined over a range of temperatures. nih.govnist.gov

Standard pH of 0.05 m Potassium Hydrogen Phthalate Solution at Various Temperatures

Temperature (°C) Standard pH
0 4.003
10 3.998
20 4.001
25 4.008
30 4.015
40 4.035
50 4.060

This table presents the standard pH values for a 0.05 molal solution of potassium hydrogen phthalate at different temperatures. Data sourced from extensive electromotive force (emf) measurements. nih.gov

The stability of the KHP buffer system is further underscored by its use as a certified reference material from standards bodies like the National Institute of Standards and Technology (NIST). apexchemicals.co.th The high purity, often assayed at 99.99%, ensures the reproducibility and accuracy of the pH values of the prepared buffer solutions. nist.gov

Performance Characteristics of Potassium 2-Carboxybenzoate Buffer System

Parameter Value/Characteristic
pKa ~5.4 wikipedia.org
Effective Buffering Range Extends below pH 4.0 up to approximately pH 6.4 wikipedia.org
Temperature Sensitivity pH is not markedly sensitive to temperature changes nih.govnist.gov

| Stability | Solutions are reasonably stable; the solid is air-stable and not hygroscopic nih.govwikipedia.org |

This table summarizes the key performance indicators of the potassium 2-carboxybenzoate (potassium hydrogen phthalate) buffer system.

Theoretical and Computational Investigations of Potassium 2 Carboxybenzoate

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations

Hybrid QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics with the efficiency of molecular mechanics. In these simulations, the most chemically active part of a system, such as the 2-carboxybenzoate (B1232057) anion and its immediate surroundings, is treated with QM, while the larger environment, like the bulk solvent, is described by MM force fields. This dual approach allows for an accurate and computationally feasible study of complex systems.

The hydration of potassium 2-carboxybenzoate is critical to its behavior in aqueous solutions. QM/MM and the more advanced Quantum Mechanical Charge Field (QMCF) molecular dynamics (MD) simulations are particularly well-suited to study the structural and dynamical properties of the solvated ions. nih.gov

In a typical QM/MM simulation of potassium 2-carboxybenzoate, the 2-carboxybenzoate anion and the potassium cation, along with their first hydration shells, would be defined as the QM region. This allows for an explicit description of electronic effects like polarization and charge transfer between the ions and the nearest water molecules. The rest of the water molecules are treated using MM potentials. acs.orgnih.gov

The QMCF approach refines this by using an enlarged quantum mechanical region, which minimizes the artificial boundary effects that can occur at the QM/MM interface. core.ac.uk This method has been successfully applied to study the hydration of potassium ions, revealing detailed information about the structure and flexibility of their hydration shells. nih.govacs.org

Simulations for the K+ ion, for instance, show that it has a less tightly bound first hydration shell compared to smaller cations like Na+. researchgate.net This is characterized by a larger average ion-oxygen distance and more frequent exchange of water molecules between the first and second hydration shells. nih.govresearchgate.net The 2-carboxybenzoate anion's hydration would be focused on the carboxylate groups, where strong hydrogen bonds with water molecules are expected. nih.gov

Key parameters obtained from these simulations include the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from the ion, and the coordination number (CN), which is the average number of water molecules in the first hydration shell.

Interactive Table: Illustrative Hydration Properties from a Hypothetical QMCF Simulation This table presents expected values for the hydration structure of the constituent ions of potassium 2-carboxybenzoate based on typical QMCF simulation results for K+ and carboxylate groups.

Ion/GroupPeak of First Hydration Shell (Ion-Oxygen distance, Å)Coordination Number (CN)
Potassium (K⁺)2.806.8
Carboxylate (-COO⁻)1.854-5

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. iaea.org It is highly effective for calculating properties that provide insight into a compound's stability and reactivity. For potassium 2-carboxybenzoate, DFT can be used to analyze the electronic properties of the 2-carboxybenzoate anion, which dictates its chemical behavior.

Key aspects of DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. For the 2-carboxybenzoate anion, the MEP would show negative potential (red/yellow areas) concentrated around the carboxylate groups, indicating these are the most likely sites for electrophilic attack or coordination with the potassium cation.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω). These descriptors help quantify and compare the reactivity of different molecular sites. researchgate.net

Interactive Table: Hypothetical DFT-Calculated Reactivity Descriptors for 2-Carboxybenzoate Anion This table contains representative values for electronic properties and reactivity descriptors that would be obtained from a DFT calculation.

ParameterValue (Illustrative)Description
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.1 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.1 eVIndicator of chemical stability and reactivity
Chemical Hardness (η)2.55 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.68 eVPropensity to accept electrons

Energy Minimization and Conformational Analysis Using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For the 2-carboxybenzoate anion, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the benzene (B151609) ring.

Computational methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating a specific dihedral angle (e.g., the O=C–C=C angle) and calculating the molecule's total energy at each step. mdpi.com The resulting plot of energy versus dihedral angle reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them.

The process typically starts with an initial geometry, which is then optimized to find the nearest local energy minimum. By rotating a key bond in increments and re-optimizing at each step, the full conformational landscape can be explored. This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment, such as solvent molecules or other ions. For 2-carboxybenzoate, the orientation of the second carboxyl group relative to the phenyl ring plane would be a key determinant of its stability and interaction profile. nih.gov

Interactive Table: Example Potential Energy Surface Scan for 2-Carboxybenzoate This table illustrates the type of data generated during a conformational analysis by scanning the dihedral angle of the carboxylic acid group.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
00.00Most Stable (Planar)
300.85Skewed
602.50Skewed
903.10Perpendicular (Transition State)
1202.50Skewed
1500.85Skewed
1800.15Less Stable (Planar)

Quantum Statistical Modeling of Reaction Pathways

Quantum statistical modeling, often employing methods like ab initio molecular dynamics, can be used to study dynamic processes such as chemical reactions or dissociation in solution. A key application for potassium 2-carboxybenzoate would be to model its dissociation in water, mapping the energetic pathway from a contact ion pair (CIP) to a solvent-separated ion pair (SSIP) and finally to fully solvated ions.

This is achieved by calculating the Potential of Mean Force (PMF), which represents the free energy profile along a chosen reaction coordinate, typically the distance between the potassium cation and the center of the 2-carboxybenzoate anion. nih.govresearchgate.net The PMF profile reveals the relative stability of the CIP and SSIP states and the height of the free energy barrier that must be overcome for the ions to separate. nih.govresearchgate.net

These simulations provide a microscopic view of the dissociation process, showing how water molecules rearrange to solvate the separating ions. The results offer insights into the thermodynamic stability of the ion pair in solution. nih.gov

Interactive Table: Illustrative Free Energy Profile for K⁺ and 2-Carboxybenzoate⁻ Dissociation This table provides a simplified representation of the results from a PMF calculation for ion pair dissociation in water.

StateInter-ionic Distance (Å)Relative Free Energy (kcal/mol)Description
Contact Ion Pair (CIP)3.00.0Ions in direct contact, minimum energy state.
Transition State 14.2+2.1Energy barrier to form a solvent-separated pair.
Solvent-Separated Ion Pair (SSIP)5.5+0.8Ions separated by a single layer of water.
Dissociated Ions> 7.0+0.2Fully solvated and independent ions.

Computational Exploration of Electron Transfer Processes

Computational methods can explore electron transfer (ET) processes involving potassium 2-carboxybenzoate. For instance, one could study photo-induced electron transfer where the 2-carboxybenzoate anion, upon absorbing light, acts as an electron donor to an adjacent acceptor molecule. nih.gov

The feasibility and rate of such an ET process can be evaluated by calculating several key parameters. DFT and time-dependent DFT (TD-DFT) are used to determine the reorganization energy (λ) and the electronic coupling (V) between the donor and acceptor. The reorganization energy is the energy required to distort the donor and acceptor molecules from their equilibrium geometries to the geometries of the post-electron transfer state. The electronic coupling term reflects the extent of orbital overlap between the donor and acceptor.

Together with the Gibbs free energy change of the reaction (ΔG°), these parameters can be used within Marcus theory to estimate the rate of electron transfer. Such studies are fundamental to understanding the photophysical properties and potential applications of the compound in areas like photocatalysis or molecular electronics. nih.gov

Interactive Table: Hypothetical Parameters for Electron Transfer from 2-Carboxybenzoate Anion This table shows typical parameters calculated in a computational study of an electron transfer reaction.

ParameterSymbolIllustrative ValueUnit
Gibbs Free Energy of ReactionΔG°-0.5eV
Reorganization Energyλ0.8eV
Electronic CouplingV0.05eV
Calculated Electron Transfer Ratek_ET2.5 x 10¹¹s⁻¹

Advanced Research Applications and Materials Science Integration of Potassium 2 Carboxybenzoate

Role as a Chemical Building Block in Complex Molecular Architectures

The hydrogen phthalate (B1215562) anion, with its rigid benzene (B151609) ring and two adjacent carboxylic acid functional groups (one of which is deprotonated), provides a well-defined structural motif that is utilized as a chemical building block for creating complex molecular systems. wikipedia.org This structural rigidity and the presence of multiple coordination sites (the oxygen atoms of the carboxylate groups) allow it to act as a ligand, connecting metal ions to form larger, ordered structures.

A key application in this area is the formation of coordination polymers. Research has shown that in the solid state, the hydrogen phthalate ligand can organize potassium cations into a layered, two-dimensional (2D) coordination polymer. scielo.br In this architecture, the ligand exhibits a µ4-heptadentate binding mode, linking multiple metal centers. scielo.br This ability to form extended networks is fundamental to the field of crystal engineering, where molecules are designed to self-assemble into predictable and functional solid-state structures.

Furthermore, under certain conditions, such as slow evaporation from an aqueous solution, potassium hydrogen phthalate can form a more complex molecular structure known as potassium hydrogen diphthalate dihydrate. researchgate.net This compound consists of a potassium cation coordinated to a proton-bound dimer of hydrogen phthalate anions and two water molecules. researchgate.net The formation of such hierarchically organized inorganic/organic composites from simple building blocks is a subject of ongoing research, mimicking processes found in biomineralization. researchgate.net

Integration into Non-Linear Optical (NLO) Materials Development

Potassium 2-carboxybenzoate (B1232057) is a semi-organic material that has garnered significant interest for its non-linear optical (NLO) properties. nih.govresearchgate.net NLO materials are crucial for modern photonic and optoelectronic technologies, including frequency conversion and optical switching, as they can alter the properties of light passing through them. researchgate.netd-nb.info

Single crystals of KHP, sometimes doped with other materials like amino acids (e.g., glycine) or rare earth elements, have been successfully grown and studied. nih.govgoogle.commdpi.com A key characteristic of these crystals is their ability to exhibit a Second Harmonic Generation (SHG) effect, which is the conversion of an input laser beam into light with double the frequency (and half the wavelength). nih.govresearchgate.net The generation of a green light (532 nm) from an incident Nd:YAG laser (1064 nm) is a common method for confirming this NLO property in KHP crystals. nih.govresearchgate.net

Comparative studies have shown that the NLO efficiency of KHP is favorable. The SHG efficiency of pure KHP has been measured to be 1.12 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.net By creating derivatives, such as l-methionine (B1676389) potassium hydrogen phthalate (LMKHP), this efficiency can be further enhanced to as much as 1.59 times that of KDP. e3s-conferences.org In addition to second-order effects, KHP materials also exhibit third-order NLO properties, such as self-focusing and reverse saturable absorption, which have been investigated using techniques like the Z-scan method. researchgate.net

Comparative Second Harmonic Generation (SHG) Efficiency of KHP and its Derivatives
MaterialRelative SHG Efficiency (vs. KDP)Reference
Potassium Dihydrogen Phosphate (KDP)1.00 researchgate.net
Potassium 2-Carboxybenzoate (KHP)1.12 researchgate.net
KHP / L-Tartaric Acid Mixture1.10 rsc.org
L-methionine potassium hydrogen phthalate (LMKHP)1.59 e3s-conferences.org

Development of Fluorescent Probes Utilizing Potassium 2-Carboxybenzoate Derivatives

While potassium 2-carboxybenzoate itself is not fluorescent, its chemical derivatives serve as essential precursors in the synthesis of important fluorescent compounds. The parent structure, phthalic acid, can be readily converted to derivatives like phthalic anhydride (B1165640) and phthalimide (B116566), which are versatile building blocks for creating fluorescent probes.

One of the most well-known examples is the synthesis of fluorescein, a widely used fluorescent dye, which was first achieved by reacting phthalic anhydride with resorcinol. This classic reaction demonstrates the foundational role of a phthalic acid derivative in creating a highly fluorescent molecule used extensively in microscopy and bio-imaging.

More recently, research has focused on phthalimide derivatives for the development of specialized fluorescent probes. These probes are designed with a fluorophore (the phthalimide structure) and a recognition site for a specific target analyte. For instance, novel probes based on 3-hydroxyphthalimide have been developed for the sensitive and selective detection of analytes such as hydrogen peroxide (H₂O₂) and copper ions (Cu²⁺). Many of these probes operate on the principle of Excited-State Intramolecular Proton Transfer (ESIPT), which provides advantages like a large Stokes shift (the difference between the maximum absorption and emission wavelengths), high quantum yield, and good photostability.

Polymer Science Applications: Enhancing Thermal Stability and Mechanical Properties of Polymeric Materials

Derivatives of potassium 2-carboxybenzoate, namely phthalic acid and phthalic anhydride, are extensively used in polymer science as monomers and additives to create polymers with enhanced thermal and mechanical properties.

The dicarboxylic nature of phthalic acid makes it a key monomer in the production of polyesters and polyimides.

Polyesters : Through polycondensation reactions with polyols like glycerol, phthalic acid is used to synthesize polyester (B1180765) resins, such as alkyds. scielo.brnih.govmdpi.com These polymers exhibit good thermal stability, with studies showing decomposition temperatures of up to 321°C. epa.gov Ring-opening copolymerization of phthalic anhydride with epoxides can produce polyesters with high glass transition temperatures (Tg) up to 136°C and thermal stability up to approximately 320°C. biosynth.com

Polyimides : Phthalic anhydride derivatives are crucial in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. wikipedia.orgresearchgate.net Polyimides derived from phthalic anhydrides are used in demanding applications in the aerospace and electronics industries. wikipedia.orgwikipedia.org

In addition to being a core part of the polymer backbone, potassium 2-carboxybenzoate itself has been studied as a polymer additive. Research on its use in polyvinyl chloride (PVC) demonstrated that adding a small amount (3 wt.%) of KHP can increase the polymer's crystallinity and crystallite size, leading to an improvement in mechanical properties. Phthalic anhydride has also been employed as a coupling agent in wood-polystyrene composites, where it improves the mechanical behavior of the final material. specialchem.com

Analytical Chemistry Standards and Calibration Reference Materials

Potassium 2-carboxybenzoate is a cornerstone of analytical chemistry, where its high purity, stability, and well-defined properties make it an ideal primary standard for multiple applications. glsciences.eu

KHP is widely used as a primary standard for the calibration of pH meters. glsciences.eu Its suitability stems from several key properties: it is a solid that is stable in air, not hygroscopic, and can be weighed with high accuracy. glsciences.eu When dissolved in water, it provides a solution with a very stable pH. glsciences.eu

A solution of KHP with a molality of 0.05 mol kg⁻¹ is recognized as a primary standard reference buffer by metrology institutes such as the National Institute of Standards and Technology (NIST) in the United States. Certified reference materials are traceable to these primary standards, ensuring maximum accuracy and reliability in pH measurements. The pH of this standard buffer solution is well-characterized across a range of temperatures, which is critical for accurate calibration.

pH of 0.05 mol/kg Potassium 2-Carboxybenzoate Solution at Various Temperatures
Temperature (°C)pH ValueReference
04.000
103.997
204.000
254.005
304.011
404.022
504.050

Potassium 2-carboxybenzoate is also a widely accepted standard for the calibration and validation of Total Organic Carbon (TOC) analyzers. glsciences.eu TOC analysis is a critical measurement for water purity in pharmaceutical, environmental, and industrial applications. Most TOC instruments operate by oxidizing the organic compounds in a sample to carbon dioxide (CO₂), which is then detected and quantified. glsciences.eu

Due to its high purity, stability, and known carbon content (47.05% by mass), KHP provides a reliable and accurate way to prepare standard solutions of a specific organic carbon concentration. mdpi.comspecialchem.com For example, dissolving 2.125 grams of dried KHP in 1 liter of purified water creates a stock standard solution with a carbon concentration of 1000 mg/L. researchgate.net This stock solution can then be diluted to prepare a series of standards for creating a calibration curve, ensuring the accuracy of TOC measurements across the instrument's operating range. KHP is considered a standard that is easily oxidized by most TOC analyzers, making it a reliable choice for routine instrument performance verification. glsciences.eu

Preparation of a Standard 1000 mg/L Carbon Stock Solution
ComponentQuantityInstructionsReference
Potassium 2-Carboxybenzoate (KHP)2.125 gAccurately weigh reagent-grade KHP, previously dried (e.g., at 105-120°C for 1 hour). researchgate.net
Carbon-Free Deionized Waterto 1000 mLDissolve the weighed KHP in approximately 800 mL of water in a 1 L volumetric flask. Dilute to the 1 L mark with water and mix thoroughly. researchgate.net

Reagent in Life Science Research and Biochemical Assays

In the landscape of life science research, precision and reliability are paramount. Potassium 2-carboxybenzoate, with its high purity and stability, offers a dependable foundation for numerous biochemical assays. Its primary roles in this context are as a pH buffer, a standard for analytical measurements, and as a substrate in specific metabolic and environmental studies.

One of the most fundamental applications of KHP in biochemical assays is its function as a buffering agent. researchgate.netwikipedia.org Maintaining a stable pH is critical for the optimal activity and stability of enzymes and other biological molecules. researchgate.net KHP, with a pKa of 5.4, is effective in maintaining a constant pH in the slightly acidic range of 4.4 to 6.4. researchgate.net This characteristic is particularly useful in studies of enzymes that function in acidic environments, such as certain proteases and hydrolases. The choice of buffer can significantly impact enzyme kinetics, and the inert nature of the phthalate ion in many biological reactions makes KHP a suitable choice where other buffer components might interfere.

Beyond its role as a buffer, KHP is a primary standard for acid-base titrations, a technique that can be used to determine the concentration of various acidic or basic components in biological samples. researchgate.net Its non-hygroscopic nature and high purity ensure accurate and reproducible standardization of titrants, which is essential for quantitative biochemical analysis. researchgate.net

Furthermore, potassium 2-carboxybenzoate serves as a standard for Total Organic Carbon (TOC) analysis. researchgate.net TOC is a measure of the total amount of carbon in organic compounds and is a critical parameter in environmental science and water quality assessment, as well as in the analysis of biological samples. KHP provides a stable and reliable source of organic carbon for calibrating TOC analyzers, ensuring the accuracy of measurements in studies of environmental microbial metabolism and carbon cycling. researchgate.netwikipedia.org

Recent research has also highlighted the use of potassium 2-carboxybenzoate in more specialized life science applications. For instance, it has been employed as a substrate in studies of microbial degradation of aromatic compounds. Phthalates, including KHP, are environmental pollutants, and understanding the metabolic pathways by which microorganisms break down these compounds is crucial for bioremediation efforts. nih.govresearchgate.net In these studies, KHP serves as a sole carbon source for the cultivation of microorganisms, allowing researchers to identify and characterize the enzymes and genes involved in the degradation pathway. nih.gov

A notable example is a study on the biodegradability of KHP using a mixed microbial culture (BOD5 seed inoculum). The study monitored the reduction in Chemical Oxygen Demand (COD) over time to assess the extent of degradation.

Biodegradation of Potassium Hydrogen Phthalate (1000 ppm)
Time (hours)Initial COD (mg O₂/L)Final COD (mg O₂/L)% Reduction
1711112.5673.9947.00%

This research demonstrates the utility of KHP as a model compound for studying the microbial metabolism of phthalates.

In another area of research, KHP has been utilized in ecotoxicity studies. An acute toxicity test using the water flea Daphnia magna determined the Lowest Observed Effect Concentration (LOEC) of KHP to be 240 mg/L. Such studies are vital for assessing the environmental impact of chemical compounds and for establishing water quality standards.

The following table summarizes the key applications of potassium 2-carboxybenzoate in life science research and biochemical assays:

Applications of Potassium 2-Carboxybenzoate in Life Science Research
ApplicationFunction of Potassium 2-CarboxybenzoateResearch AreaKey Findings/Observations
pH BufferMaintains stable pH in the range of 4.4-6.4Enzymology, General BiochemistryEssential for studying enzymes active in acidic conditions. researchgate.net
Primary StandardAccurate standardization of acidic and basic solutionsAnalytical BiochemistryEnsures precision in quantitative analysis of biological samples. researchgate.net
TOC StandardProvides a known concentration of organic carbon for calibrationEnvironmental Microbiology, Water QualityCrucial for accurate measurement of organic pollutants and microbial activity. researchgate.netwikipedia.org
Microbial SubstrateServes as a carbon source for microorganismsBioremediation, Microbial MetabolismEnables the study of phthalate degradation pathways and enzyme systems.
Ecotoxicity TestingUsed as the test chemical to assess environmental toxicityEnvironmental ToxicologyDetermined a LOEC of 240 mg/L for Daphnia magna.

Environmental Biotransformation and Remediation Studies of Isophthalate Derivatives

Anaerobic Degradation Pathways of Isophthalate (B1238265) and Related Carboxybenzoates by Microorganisms

The anaerobic degradation of phthalic acid isomers, including isophthalate (meta-phthalate) and o-phthalate (2-carboxybenzoate), is a critical process for the removal of these widespread environmental pollutants, which are primarily derived from plasticizers and polyester (B1180765) production. d-nb.infonih.gov Unlike aerobic degradation, which utilizes molecular oxygen to hydroxylate the aromatic ring, anaerobic pathways proceed in the absence of oxygen and converge on a central intermediate, benzoyl-CoA. d-nb.infonih.govnih.gov

Studies on various anaerobic microbial communities, including those from granular and digested sewage sludge, have demonstrated the potential for complete mineralization of phthalate (B1215562) isomers. nih.gov The general strategy employed by anaerobic bacteria involves the activation of the carboxyl group on the aromatic ring to a coenzyme A (CoA) thioester, followed by a mechanistically challenging decarboxylation step to yield benzoyl-CoA. d-nb.inforesearchgate.net This central intermediate is then further metabolized through the common benzoyl-CoA degradation pathway. nih.govresearchgate.net

A well-studied model for this process is the anaerobic degradation of isophthalate (3-carboxybenzoate) by the syntrophically fermenting bacterium Syntrophorhabdus aromaticivorans. nih.govresearchgate.net This bacterium activates isophthalate to isophthalyl-CoA, which is then decarboxylated to form benzoyl-CoA. researchgate.netresearchgate.net This pathway highlights a conserved strategy among anaerobic microorganisms for metabolizing phthalate isomers. The initial activation step can be catalyzed by either a CoA transferase or a CoA ligase, depending on the microorganism. researchgate.net The subsequent removal of the second carboxyl group is the key step that channels these xenobiotic compounds into a central anaerobic metabolic pathway. d-nb.info

Q & A

Q. What are the standard synthetic routes for potassium 2-carboxybenzoate, and how do reaction conditions influence yield and purity?

Potassium 2-carboxybenzoate is synthesized via neutralization of phthalic acid with potassium hydroxide under controlled pH conditions. Key steps include:

  • Precursor preparation : Dissolving phthalic acid in aqueous solution and gradually adding KOH to achieve monopotassium salt formation.
  • Crystallization : Slow evaporation or cooling to precipitate the compound, with yield dependent on temperature and solvent polarity .
  • Purity optimization : Recrystallization from ethanol-water mixtures improves purity, monitored by melting point (295–300°C) and FT-IR spectroscopy .

Q. How can the crystal structure of potassium 2-carboxybenzoate be validated, and what tools are recommended for refinement?

X-ray diffraction (XRD) is the gold standard. For refinement:

  • Use SHELXL for small-molecule crystallography, ensuring hydrogen-bonding networks are resolved via O–H···O interactions .
  • Validate geometry with Platon/CHECKCIF , focusing on R-factors (<5%) and residual electron density maps .
  • Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with PubChem data (InChI Key: IWZKICVEHNUQTL) .

Q. What analytical techniques are critical for characterizing potassium 2-carboxybenzoate’s physicochemical properties?

  • Titrimetry : Standardize NaOH solutions using its high purity (99.95%) and sharp endpoint .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition at ~300°C) .
  • UV-Vis Spectroscopy : Monitor solubility (80 g/L in water at 20°C) via absorbance at 270 nm .

Advanced Research Questions

Q. How does potassium 2-carboxybenzoate facilitate enzyme inhibition studies, and what methodological precautions are necessary?

The compound’s sulfonyl and carboxylate groups act as competitive inhibitors for hydrolases. Key steps:

  • Kinetic assays : Use Michaelis-Menten plots to measure inhibition constants (Ki) under varied pH (4.0–7.0) .
  • Control experiments : Exclude buffer interference (e.g., Tris) by testing blank reactions.
  • Structural analysis : Co-crystallize the enzyme-inhibitor complex and resolve hydrogen-bonding patterns with SHELX .

Q. What strategies resolve contradictions in reported bioactivity data for potassium 2-carboxybenzoate in cancer research?

Discrepancies often arise from assay variability. Mitigate via:

  • Dose-response standardization : Use IC50 values across multiple cell lines (e.g., HeLa, MCF-7) with ATP-based viability assays .
  • Meta-analysis : Compare PubChem bioactivity data (AID 1259401) with in-house results, applying statistical tests (e.g., ANOVA) to identify outliers .
  • Mechanistic studies : Probe ROS generation or apoptosis markers (e.g., caspase-3) to confirm consistency with reported pathways .

Q. How can computational modeling predict the reactivity of potassium 2-carboxybenzoate in catalytic applications?

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to assess carboxylate group nucleophilicity .
  • Reaction pathway mapping : Simulate intermediates in esterification or sulfonation reactions, validated by LC-MS .
  • Database cross-referencing : Align predicted reaction outcomes with Reaxys entries for analogous benzoate derivatives .

Q. What experimental designs optimize potassium 2-carboxybenzoate’s role as a carbon standard in TOC analysis?

  • Calibration curves : Prepare 100–1000 ppm solutions in ultrapure water, ensuring linearity (R² > 0.999) via combustion-IR detection .
  • Interference testing : Spike samples with inorganic carbon (e.g., NaHCO3) to confirm specificity for organic carbon quantification .
  • Long-term stability : Store standards at 4°C and monitor pH (4.00 at 25°C) to prevent degradation .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (>1.0 Å) for accurate hydrogen placement .
  • Bioassays : Include negative controls (e.g., potassium benzoate) to isolate target effects .
  • Data reporting : Adhere to IUPAC nomenclature and SI units, as per IB Chemistry EE guidelines .

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